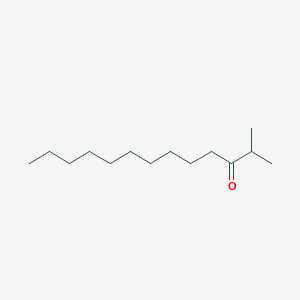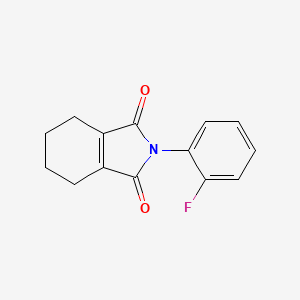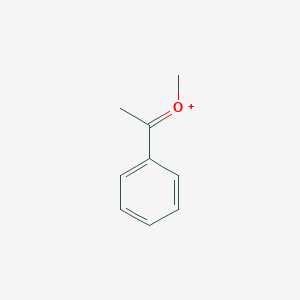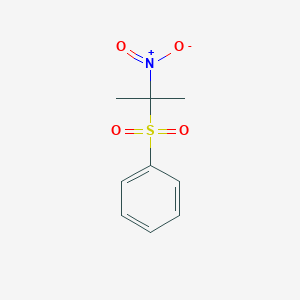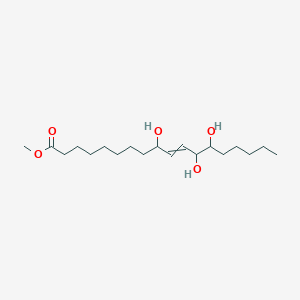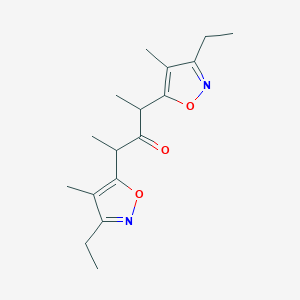![molecular formula C12H19O6P B14658121 3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester CAS No. 50710-45-7](/img/structure/B14658121.png)
3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a carboxylic acid group, and a diethoxyphosphinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester typically involves the esterification of 3-furancarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The diethoxyphosphinylmethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or nitric acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl alcohol.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the diethoxyphosphinylmethyl group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Furancarboxylic acid, methyl ester: Similar structure but lacks the diethoxyphosphinylmethyl group.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups instead of one.
3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester: Contains additional methyl groups on the furan ring.
Uniqueness
3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester is unique due to the presence of the diethoxyphosphinylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and potential for forming specific interactions with biological targets.
Propiedades
Número CAS |
50710-45-7 |
|---|---|
Fórmula molecular |
C12H19O6P |
Peso molecular |
290.25 g/mol |
Nombre IUPAC |
ethyl 2-(diethoxyphosphorylmethyl)furan-3-carboxylate |
InChI |
InChI=1S/C12H19O6P/c1-4-15-12(13)10-7-8-16-11(10)9-19(14,17-5-2)18-6-3/h7-8H,4-6,9H2,1-3H3 |
Clave InChI |
NBHXWOBFROTIMQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC=C1)CP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


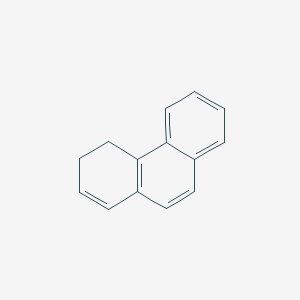
![3-Chloro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14658045.png)
